molecular formula C18H15Cl2N3O2 B7646919 N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide

N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide

Cat. No. B7646919
M. Wt: 376.2 g/mol
InChI Key: ALXZECLEMRUEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP). C646 has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders. In

Scientific Research Applications

N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment, inflammation, and metabolic disorders. In cancer treatment, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also induces apoptosis in cancer cells and sensitizes cancer cells to chemotherapy. Inflammation is a key component of many diseases, including autoimmune diseases, cardiovascular diseases, and neurodegenerative diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Mechanism of Action

N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide targets the histone acetyltransferase p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP). These proteins play important roles in gene expression by acetylating histones and transcription factors. This compound inhibits the acetyltransferase activity of PCAF and CBP, leading to changes in gene expression. This compound also inhibits the acetylation of non-histone proteins, such as p53 and NF-κB, which are involved in cell cycle regulation and inflammation, respectively.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy. In inflammation, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB. In metabolic disorders, this compound improves glucose tolerance and insulin sensitivity by increasing the expression of genes involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target proteins, PCAF and CBP, and is highly selective. This compound also has good pharmacokinetic properties, including good solubility and stability. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and side effects are not well understood. It also has limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on non-histone proteins. Additionally, future research could focus on developing more potent and selective inhibitors of PCAF and CBP, based on the structure of this compound. Finally, more studies are needed to evaluate the long-term toxicity and side effects of this compound in vivo.

Synthesis Methods

The synthesis of N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method was first reported by Bowers et al. in 2010. The reaction involves the condensation of 3-chloro-4-nitroaniline with 3-chlorobenzyl alcohol in the presence of sodium ethoxide to form the intermediate 3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methoxy]aniline. The intermediate is then treated with acetic anhydride and triethylamine to form the final product, this compound.

properties

IUPAC Name

N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-11(24)23-14-5-6-16(15(20)8-14)21-10-18-22-9-17(25-18)12-3-2-4-13(19)7-12/h2-9,21H,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXZECLEMRUEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCC2=NC=C(O2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.